molecular formula C15H15N3O2S2 B5761342 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide

Cat. No. B5761342
M. Wt: 333.4 g/mol
InChI Key: XUGSLCKXINZVIU-UHFFFAOYSA-N
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Description

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide, also known as ETP-46464, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines and has been found to have promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide involves the inhibition of several enzymes, including the PI3K/AKT/mTOR pathway and the JAK/STAT pathway. These pathways are involved in cell proliferation, survival, and inflammation. By inhibiting these pathways, 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation in autoimmune disorders. Additionally, 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide is its low toxicity and high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide is its limited solubility in water, which can make it difficult to administer in clinical settings.

Future Directions

There are several future directions for research on 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide in clinical settings. Finally, research is needed to investigate the potential applications of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide in other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of several enzymes and signaling pathways that are involved in the progression of these diseases. Further research is needed to determine its optimal dosing and administration in clinical settings and investigate its potential applications in other diseases.

Synthesis Methods

The synthesis of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide involves a multi-step process that includes the reaction of 6-ethyl-2-thiouracil with 2-bromo-4-chlorobenzyl alcohol, followed by the reaction of the resulting compound with 2-furanylacetic acid. This process results in the formation of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide, which is a yellow solid.

Scientific Research Applications

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases.

properties

IUPAC Name

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-2-11-6-12-14(17-9-18-15(12)22-11)21-8-13(19)16-7-10-4-3-5-20-10/h3-6,9H,2,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGSLCKXINZVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

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